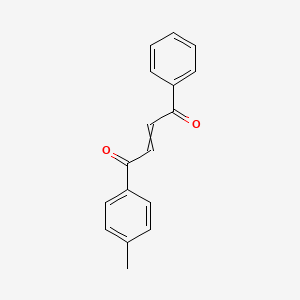
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is an organic compound with the molecular formula C17H14O2 It is characterized by the presence of a phenyl group and a p-tolyl group attached to a but-2-ene-1,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-4-(p-tolyl)but-3-yn-1-ol with diphenyl diselenide under electrochemical conditions . The reaction is typically carried out in a solvent such as acetonitrile, with the use of graphite and platinum electrodes. The reaction conditions include maintaining the reaction mixture under air and using a power supply for electrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and electrochemical reactions can be applied. Industrial production would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and diphenyl diselenide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
1-Phenyl-4-(p-tolyl)but-2-yne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
4,4,4-Trifluoro-1-phenyl-2-buten-1-one: Contains a trifluoromethyl group instead of a p-tolyl group.
Uniqueness: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is unique due to its specific combination of phenyl and p-tolyl groups attached to a but-2-ene-1,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
25233-80-1 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c1-13-7-9-15(10-8-13)17(19)12-11-16(18)14-5-3-2-4-6-14/h2-12H,1H3 |
Clave InChI |
XGLDFBYLSWWPQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
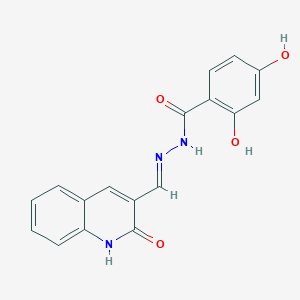

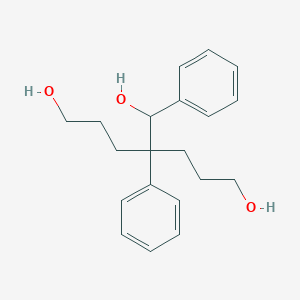
![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
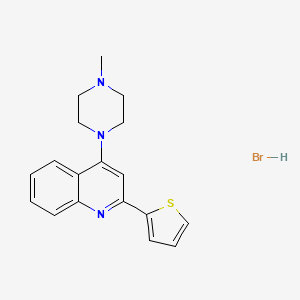
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
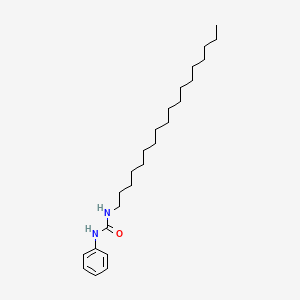

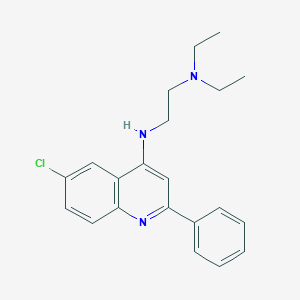
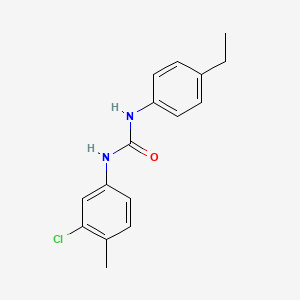
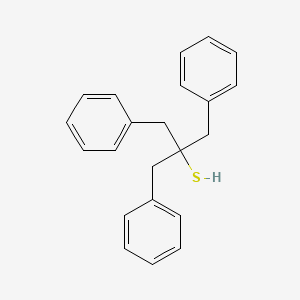
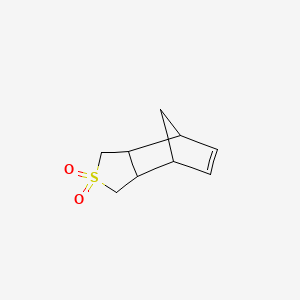
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)
